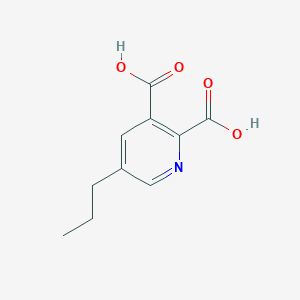5-Propylpyridine-2,3-dicarboxylic acid
CAS No.:
Cat. No.: VC13850767
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO4 |
|---|---|
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | 5-propylpyridine-2,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C10H11NO4/c1-2-3-6-4-7(9(12)13)8(10(14)15)11-5-6/h4-5H,2-3H2,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | QMVINTQAZOZFCV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=C(N=C1)C(=O)O)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular structure of 5-propylpyridine-2,3-dicarboxylic acid consists of a pyridine core substituted with a propyl group (-C₃H₇) at position 5 and two carboxylic acid groups (-COOH) at positions 2 and 3. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets. The propyl group enhances lipophilicity compared to simpler analogs like pyridine-2,3-dicarboxylic acid (quinolinic acid), potentially improving membrane permeability in biological systems .
Table 1: Comparative Structural Properties of Pyridinedicarboxylic Acids
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| Pyridine-2,3-dicarboxylic acid | C₇H₅NO₄ | 167.12 | - |
| 5-Propylpyridine-2,3-dicarboxylic acid | C₁₁H₁₃NO₄ | 235.23* | 5-propyl, 2-COOH, 3-COOH |
| 5-Ethylpyridine-2,3-dicarboxylic acid diethyl ester | C₁₃H₁₇NO₄ | 251.28 | 5-ethyl, 2-COOEt, 3-COOEt |
*Calculated based on structural analogs .
Physicochemical Characteristics
The carboxylic acid groups render the compound polar and hydrophilic, while the propyl group introduces moderate hydrophobicity. This balance affects solubility: the compound is likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but less so in water compared to quinolinic acid . The pKa values of the carboxylic groups are estimated to be ~2.5 and ~4.5, similar to other dicarboxylic acids .
Synthesis and Derivatization
Esterification and Functionalization
The diethyl ester of 5-ethylpyridine-2,3-dicarboxylic acid (CAS 105151-39-1) demonstrates the feasibility of esterifying pyridinedicarboxylic acids to enhance stability and solubility . For the propyl variant, esterification with alcohols like ethanol or methanol could yield derivatives suitable for further chemical modifications. Hydrolysis of these esters would regenerate the free dicarboxylic acid.
Biological and Industrial Applications
Pharmaceutical Intermediates
Pyridinedicarboxylic acids are pivotal in synthesizing herbicides and pharmaceuticals. Quinolinic acid, for instance, is a neuroactive compound involved in excitatory neurotransmission . The propyl derivative’s enhanced lipophilicity may improve blood-brain barrier penetration, making it a candidate for central nervous system-targeted drugs.
Metal Chelation and Catalysis
The carboxylic acid groups enable chelation of metal ions, a property exploited in catalysis and materials science. For example, dipicolinic acid (2,6-pyridinedicarboxylic acid) stabilizes bacterial spores via calcium chelation . The propyl variant could similarly coordinate transition metals, potentially serving as a ligand in asymmetric catalysis.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume